(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
GE-20372A is a small molecule drug initially developed by Biosearch Italia SpA. It is classified as a human immunodeficiency virus protease inhibitor, targeting the human immunodeficiency virus-1 protease enzyme. This compound was primarily researched for its potential in treating human immunodeficiency virus infections .
Chemical Reactions Analysis
GE-20372A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GE-20372A has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of human immunodeficiency virus protease inhibitors.
Biology: It is used to investigate the biological mechanisms of human immunodeficiency virus protease inhibition and its effects on viral replication.
Medicine: GE-20372A was researched for its potential as an antiviral drug for treating human immunodeficiency virus infections.
Mechanism of Action
GE-20372A exerts its effects by inhibiting the human immunodeficiency virus-1 protease enzyme. This enzyme is crucial for the maturation of the human immunodeficiency virus, as it cleaves precursor proteins into functional viral proteins. By inhibiting this enzyme, GE-20372A prevents the formation of mature viral particles, thereby reducing viral replication and infection .
Comparison with Similar Compounds
GE-20372A is similar to other human immunodeficiency virus protease inhibitors, such as:
Lopinavir: Another human immunodeficiency virus protease inhibitor used in combination with ritonavir for treating human immunodeficiency virus infections.
Ritonavir: Often used as a booster to enhance the efficacy of other human immunodeficiency virus protease inhibitors.
Saquinavir: One of the first human immunodeficiency virus protease inhibitors developed for treating human immunodeficiency virus infections.
Compared to these compounds, GE-20372A was unique in its specific binding affinity and inhibition mechanism. its development was discontinued, and it did not reach the clinical trial phase .
Properties
CAS No. |
163565-75-1 |
---|---|
Molecular Formula |
C30H41N7O7 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C30H41N7O7/c1-18(2)25(27(41)34-21(17-38)15-19-7-4-3-5-8-19)37-26(40)23(9-6-14-33-29(31)32)35-30(44)36-24(28(42)43)16-20-10-12-22(39)13-11-20/h3-5,7-8,10-13,17-18,21,23-25,39H,6,9,14-16H2,1-2H3,(H,34,41)(H,37,40)(H,42,43)(H4,31,32,33)(H2,35,36,44)/t21-,23-,24-,25-/m0/s1 |
InChI Key |
DYNPEHYVIZVLIF-LFBFJMOVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
163565-75-1 | |
Synonyms |
GE20372 A GE20372 B GE20372 factor A GE20372 factor B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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